molecular formula C14H18N2O3S B2446145 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone CAS No. 851863-49-5

2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

Cat. No.: B2446145
CAS No.: 851863-49-5
M. Wt: 294.37
InChI Key: IVOOGRQSFMXZQJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, also known as O-2050, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1970s by a team of researchers led by Dr. Paul Janssen at Janssen Pharmaceutica. Since then, it has been studied extensively for its potential use in the treatment of pain and other medical conditions.

Scientific Research Applications

Cardiac Effects

  • Cardiotonic Activity : Benzo[d]imidazole derivatives, including compounds related to 2-(3,4-dimethoxyphenyl)-1-(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, have demonstrated significant cardiotonic effects. These compounds have been observed to positively affect the action potential duration and contractile force in guinea pig atrium and heart papillary muscles, indicating potential benefits for heart failure and atrial fibrillation treatment (Garalienė, Labanauskas, & Brukštus, 2006).

Antimicrobial Activity

  • Antifungal Properties : Certain imidazole derivatives, related to the chemical , have shown antimycotic (antifungal) activity. This suggests potential applications in treating fungal infections (Raga et al., 1992).

Synthetic Applications

  • Chemical Synthesis : The compound forms part of a larger class of chemicals used in synthesizing diverse heterocyclic compounds. These synthetic applications are crucial in developing novel pharmaceuticals and materials (Mabkhot, Kheder, & Al-Majid, 2010).

Potential in Therapeutics

  • Inhibitor of Heme Oxygenase : Derivatives of imidazole, similar to this compound, have shown potential as inhibitors of heme oxygenase. This suggests a role in the development of treatments for various conditions, including those related to heme metabolism (Roman et al., 2010).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-18-11-5-4-10(8-12(11)19-2)9-13(17)16-7-6-15-14(16)20-3/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOOGRQSFMXZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816470
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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